molecular formula C₇H₆D₉NO₂ B1146762 γ-Butyrobetaine-d9 CAS No. 479677-53-7

γ-Butyrobetaine-d9

Número de catálogo: B1146762
Número CAS: 479677-53-7
Peso molecular: 154.25
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

γ-Butyrobetaine-d9 is a deuterated form of γ-Butyrobetaine, a naturally occurring compound involved in the biosynthesis of L-carnitine. L-carnitine plays a crucial role in the transport of fatty acids into the mitochondria for β-oxidation. The deuterated form, this compound, is often used in scientific research to trace metabolic pathways and study the kinetics of biochemical reactions due to its stable isotope labeling.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of γ-Butyrobetaine-d9 typically involves the deuteration of γ-Butyrobetaine. One common method is the catalytic exchange of hydrogen atoms with deuterium using deuterium gas (D2) in the presence of a suitable catalyst such as palladium on carbon (Pd/C). The reaction is carried out under controlled temperature and pressure conditions to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to achieve efficient deuteration. The purity of the final product is ensured through rigorous purification techniques such as distillation and chromatography.

Análisis De Reacciones Químicas

Types of Reactions: γ-Butyrobetaine-d9 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form L-carnitine.

    Reduction: It can be reduced to form butyrobetaine.

    Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as hydroxide ions (OH-) and amines are commonly used.

Major Products:

    Oxidation: L-carnitine.

    Reduction: Butyrobetaine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Microbial Metabolism Studies

One of the primary applications of γ-butyrobetaine-d9 is in understanding the gut microbiota's role in metabolizing dietary components. Research indicates that γ-butyrobetaine serves as a precursor in the conversion of L-carnitine to TMAO, a compound linked to cardiovascular diseases. Studies have shown that fecal samples from humans can transform γ-butyrobetaine into TMA under anaerobic conditions, highlighting its significance in microbial metabolism .

Key Findings:

  • Anaerobic Conversion: The transformation of γ-butyrobetaine to TMA occurs predominantly under anaerobic conditions, emphasizing the importance of gut microbiota in this metabolic pathway .
  • Microbiome Interaction: Specific gut bacteria, such as Emergencia timonensis and Ihubacter massiliensis, have been identified as crucial players in this conversion process, suggesting potential targets for modulating TMAO production through dietary interventions .

Cardiovascular Disease Research

The role of this compound extends into cardiovascular research, particularly concerning its association with TMAO levels and cardiovascular risk. Elevated levels of TMAO have been correlated with increased risk factors for cardiovascular diseases, making γ-butyrobetaine a compound of interest for studying these associations.

Case Studies:

  • A study involving human subjects demonstrated that individuals with higher plasma levels of γ-butyrobetaine exhibited increased odds of heart failure, indicating a potential link between this compound and cardiovascular health outcomes .
  • Research has shown that gut microbial production of TMA from γ-butyrobetaine can lead to inflammatory responses associated with atherogenesis, further linking this metabolic pathway to cardiovascular disease risk .

Precision Medicine and Nutritional Interventions

The insights gained from studying this compound may pave the way for personalized nutrition strategies aimed at reducing TMAO levels and associated health risks. By understanding individual microbiome profiles and their capacity to metabolize γ-butyrobetaine, tailored dietary recommendations could be developed.

Potential Applications:

  • Dietary Modulation: Identifying foods that influence the production of γ-butyrobetaine or its downstream metabolites could lead to dietary strategies aimed at lowering TMAO levels.
  • Microbiome Profiling: Utilizing this compound as a tracer in microbiome studies can help characterize individual responses to dietary inputs and their implications for health .

Data Summary Table

Application AreaKey InsightsRelevant Studies
Microbial MetabolismAnaerobic conversion of γ-butyrobetaine to TMA; key microbial species identified ,
Cardiovascular DiseaseCorrelation between plasma γ-butyrobetaine levels and heart failure risk ,
Precision MedicinePotential for personalized nutrition based on individual microbiome profiles ,

Mecanismo De Acción

γ-Butyrobetaine-d9 exerts its effects primarily through its conversion to L-carnitine by the enzyme γ-butyrobetaine hydroxylase. This enzyme catalyzes the hydroxylation of this compound to form L-carnitine, which then facilitates the transport of fatty acids into the mitochondria for β-oxidation. The molecular targets involved include the mitochondrial membrane transport proteins and enzymes involved in fatty acid oxidation pathways.

Comparación Con Compuestos Similares

    γ-Butyrobetaine: The non-deuterated form of γ-Butyrobetaine-d9.

    L-Carnitine: The end product of γ-Butyrobetaine metabolism.

    Trimethylamine N-oxide (TMAO): A metabolite derived from L-carnitine.

Uniqueness: this compound is unique due to its stable isotope labeling, which allows for precise tracing and kinetic studies in metabolic research. This makes it a valuable tool in understanding the detailed mechanisms of L-carnitine biosynthesis and its role in cellular metabolism.

Actividad Biológica

γ-Butyrobetaine-d9 (d9-γBB) is a deuterated derivative of γ-butyrobetaine, a compound that plays a significant role in the metabolism of L-carnitine and has implications for cardiovascular health. Recent research has focused on its biological activity, particularly its transformation by gut microbiota into trimethylamine (TMA) and subsequent conversion into trimethylamine N-oxide (TMAO), which is linked to cardiovascular diseases. This article reviews the biological activity of d9-γBB, including experimental findings, case studies, and its metabolic pathways.

Metabolism and Gut Microbial Interaction

  • Conversion Pathway :
    • d9-γBB is metabolized by gut microbiota into TMA, which can then be oxidized to TMAO in the liver. This process is crucial as TMAO has been associated with increased cardiovascular risk.
    • Studies have shown that the conversion of d9-γBB to TMA is dependent on specific gut microbial populations. For instance, the introduction of Emergencia timonensis, a gut microbe capable of metabolizing γBB, significantly enhances TMA production from d9-γBB in gnotobiotic mice models .
  • Experimental Findings :
    • In a study involving conventional C57BL/6J mice, oral administration of d9-γBB resulted in detectable levels of d9-TMA and d9-TMAO in plasma, confirming its role as a precursor in microbial metabolism .
    • Conversely, when gut microbiota was suppressed using antibiotics, the production of d9-TMA and d9-TMAO was completely inhibited, indicating the necessity of gut microbes for this transformation .

Case Studies

  • Clinical Correlation :
    • A clinical cohort study involving 2,918 individuals demonstrated a strong association between plasma levels of γBB and incident cardiovascular disease (CVD) events. Elevated levels of TMAO were observed in subjects with higher γBB concentrations, reinforcing the compound's relevance in cardiovascular health .
    • Fecal samples from omnivorous individuals showed robust conversion of d9-γBB to d9-TMA under anaerobic conditions, while vegan samples failed to metabolize it effectively unless supplemented with specific microbes .
  • Microbial Gene Clusters :
    • The identification of the gamma-butyrobetaine utilization gene cluster (gbu) has provided insight into the microbial mechanisms involved in converting γBB to TMA. Functional studies indicated that specific genes within this cluster are essential for this conversion process .

Table 1: Summary of Key Findings on d9-γBB Metabolism

StudyModelKey Findings
NCBI Study C57BL/6J MiceConfirmed conversion of d9-γBB to d9-TMA and d9-TMAO; gut microbiota-dependent
Clinical Cohort Human SubjectsStrong correlation between plasma γBB levels and CVD risk; elevated TMAO linked to high γBB
Microbial Gene Study Gnotobiotic MiceIntroduction of E. timonensis enhances TMA production from γBB; identification of gbu gene cluster

Propiedades

Número CAS

479677-53-7

Fórmula molecular

C₇H₆D₉NO₂

Peso molecular

154.25

Sinónimos

3-Carboxy-N,N,N-tri(methyl-d3)-1-propanaminium;  Actinine-d9;  4-Butyrobetaine-d9;  Butyrobetaine-d9;  Deoxycarnitine-d9;  γ-Aminobutyric-d9 Acid Betaine;  γ-Butyrobetaine-d9

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.